Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide
Description
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is a quaternary ammonium compound characterized by:
- Quaternary ammonium core: A positively charged nitrogen center bonded to two methyl groups, a 2-((2-methyl-1-oxoallyl)oxy)ethyl group, and a 3-(trimethoxysilyl)propyl chain.
- A trimethoxysilylpropyl group facilitating covalent bonding to silica or other hydroxyl-rich surfaces.
- Counterion: Bromide (Br⁻), influencing solubility and ion-exchange properties.
For example, 2-(dimethylamino)ethylmethacrylate reacts with alkyl bromides (e.g., 1-bromohexadecane) in ethyl acetate at 50°C with hydroquinone monomethyl ether as an inhibitor . Similar conditions may apply to the target compound.
Applications: The trimethoxysilyl group suggests utility in surface modification (e.g., silica-based solid-phase extraction (SPE) materials), while the methacryloyloxy group could enable integration into polymeric matrices.
Properties
CAS No. |
88172-66-1 |
|---|---|
Molecular Formula |
C14H30BrNO5Si |
Molecular Weight |
400.38 g/mol |
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-trimethoxysilylpropyl)azanium;bromide |
InChI |
InChI=1S/C14H30NO5Si.BrH/c1-13(2)14(16)20-11-10-15(3,4)9-8-12-21(17-5,18-6)19-7;/h1,8-12H2,2-7H3;1H/q+1;/p-1 |
InChI Key |
FXOSMPOAKLIXLU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hydroxyethyl Ammonium Intermediate
- Starting from 3-(trimethoxysilyl)propylamine, the primary amine is reacted with dimethyl sulfate or methyl iodide to form the corresponding tertiary amine.
- The tertiary amine is then reacted with 2-bromoethanol or ethylene oxide to introduce the 2-hydroxyethyl group, yielding a tertiary amine with a hydroxyethyl substituent.
Esterification with Methacrylic Acid or Methacryloyl Chloride
- The hydroxyethyl ammonium intermediate is esterified with methacrylic acid or methacryloyl chloride under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the acid byproducts.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to prevent premature polymerization of the methacryloxy group.
Quaternization to Form the Ammonium Bromide Salt
- The tertiary amine bearing the methacryloxyethyl ether and trimethoxysilylpropyl groups is quaternized by treatment with an alkyl bromide, commonly methyl bromide or bromomethane.
- This step converts the tertiary amine into the quaternary ammonium bromide salt, completing the synthesis.
Purification
- The crude product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.
- Drying under vacuum and storage under inert atmosphere are recommended to maintain stability, especially due to the hydrolyzable silane groups.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Alkylation of amine | Dimethyl sulfate or methyl iodide | Room temperature | Acetone or acetonitrile | Controlled addition to avoid overalkylation |
| Hydroxyethyl introduction | 2-bromoethanol or ethylene oxide | 40–60 °C | Ethanol or THF | Requires careful control to avoid polymerization |
| Esterification | Methacrylic acid or methacryloyl chloride + base | 0–5 °C | DCM or THF | Low temperature to prevent polymerization |
| Quaternization | Methyl bromide or bromomethane | 25–50 °C | Acetonitrile or DCM | Excess alkyl halide ensures complete quaternization |
| Purification | Recrystallization or chromatography | Ambient | Appropriate solvents | Drying under vacuum recommended |
Research Findings and Optimization
- Studies indicate that the esterification step is critical for yield and purity; using methacryloyl chloride provides higher conversion rates but requires strict moisture control.
- The quaternization step is generally high-yielding but must be monitored to avoid side reactions such as elimination or overalkylation.
- The trimethoxysilyl group is sensitive to hydrolysis; thus, anhydrous conditions and inert atmosphere are essential during synthesis and storage.
- Analytical techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity of the final product.
Comparative Table of Related Compounds and Preparation Variations
| Compound Name | Key Differences in Preparation | Notes on Functional Groups and Applications |
|---|---|---|
| This compound | Multi-step synthesis with silane and methacryloxy groups | Combines silane chemistry with antimicrobial quaternary ammonium |
| Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride | Benzyl group instead of trimethoxysilane | Enhanced lipophilicity, different solubility profile |
| Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride | Long alkyl chain instead of allyl ether | Increased hydrophobicity, surfactant applications |
| Diallyldimethylammonium chloride | Simple diallyl structure | Strong antimicrobial properties, simpler synthesis |
Chemical Reactions Analysis
Quaternary Ammonium Group
The quaternary ammonium center (N⁺) is typically inert under standard conditions but may participate in:
-
Ion exchange reactions : Replacement of the bromide counterion with other anions (e.g., chloride, sulfate) under acidic or basic conditions .
-
Hydrolysis : Potential cleavage in extreme pH environments, though stability varies with counterion strength.
Trimethoxysilyl Group
The 3-(trimethoxysilyl)propyl moiety undergoes:
-
Hydrolysis :
Forms silanol intermediates, which may further condense to form cross-linked siloxane networks . -
Surface modification : Reacts with hydroxyl-rich substrates (e.g., glass, ceramics) to create covalent bonds via siloxane bridges.
Allyl Ether Moiety
The allyl ether (2-((2-methyl-1-oxoallyl)oxy)ethyl) group may engage in:
-
Polymerization : Radical or ionic polymerization if the allyl group is activated (e.g., via ultraviolet light or initiators).
-
Elimination : Potential degradation under high-temperature or acidic conditions, forming conjugated dienes.
Comparative Reaction Profiles with Structural Analogs
| Compound | Key Functional Groups | Distinctive Reaction |
|---|---|---|
| Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide | Quaternary ammonium, trimethoxysilyl, allyl ether | Synergistic surface modification and antimicrobial activity |
| Diallyldimethylammonium chloride | Simple diallyl structure | Strong antimicrobial properties via membrane disruption |
| Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride | Long-chain alkyl, trimethoxysilyl | Enhanced hydrophobicity for surfactant applications |
Antimicrobial Activity Mechanisms
Quaternary ammonium compounds often disrupt microbial membranes via:
-
Electrostatic interactions : Binding to negatively charged lipopolysaccharides in bacterial cell walls .
-
Lipophilic insertion : Long alkyl chains (e.g., in analogs like didecyl dimethyl ammonium chloride) may embed into lipid bilayers, causing leakage .
-
Synergistic effects : The trimethoxysilyl group may enhance adhesion to surfaces, prolonging antimicrobial efficacy.
Scientific Research Applications
Antimicrobial Applications
One of the most notable applications of this compound is its antimicrobial properties . Research indicates that compounds with similar structures often demonstrate significant activity against a range of microorganisms. The presence of the quaternary ammonium structure is believed to contribute to this activity by disrupting microbial cell membranes.
Case Study: Efficacy Against Bacteria
A study evaluated the antimicrobial efficacy of dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited potent antibacterial activity, making it a candidate for use in disinfectants and antimicrobial coatings.
Applications in Materials Science
The silane functionality in the compound allows it to be used as a coupling agent in various materials science applications. This includes:
- Adhesives and Sealants : Enhancing adhesion between organic materials and inorganic substrates.
- Coatings : Providing hydrophobic properties to surfaces, improving water resistance.
Table 1: Comparison of Properties in Material Applications
| Property | This compound | Similar Compounds |
|---|---|---|
| Adhesion Strength | High | Moderate |
| Water Resistance | Excellent | Variable |
| Antimicrobial Activity | Strong | Moderate |
Biochemical Applications
In biochemistry, this compound has been explored for its potential in drug delivery systems due to its ability to interact with biological membranes. Its unique structure allows it to form stable complexes with various biomolecules, enhancing their bioavailability.
Case Study: Drug Delivery Systems
Research has shown that when incorporated into liposomes, this compound can improve the encapsulation efficiency of hydrophobic drugs. This property is particularly beneficial for targeted therapy applications where controlled release is essential.
Environmental Applications
Due to its antimicrobial properties, this compound can also be utilized in environmental applications such as wastewater treatment systems where it can help reduce microbial contamination.
Mechanism of Action
The mechanism of action of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, leading to strong adhesion. The quaternary ammonium group can interact with negatively charged molecules, enhancing its ability to form stable complexes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to three key analogs (Table 1):
Table 1: Structural Comparison of Quaternary Ammonium Compounds
Key Observations:
Trimethoxysilyl vs. Sulphopropyl Groups :
- The target compound’s trimethoxysilylpropyl group enables covalent bonding to silica surfaces, similar to TTPA . In contrast, the sulphopropyl group in the hydroxide analog introduces sulfonate functionality, enhancing hydrophilicity and zwitterionic behavior .
- Performance in SPE : TTPA-silica materials achieve ion-exchange capacities of 0.44–2.35 mmol/g, with optimal recovery rates (>96%) for weak acids like benzoates . The target compound’s methacryloyloxy group may further enhance selectivity for larger organic anions.
Methacryloyloxyethyl vs. Hexadecyl Chains :
- The methacryloyloxyethyl group (target compound and analog) supports polymerization, enabling integration into crosslinked polymers.
- The hexadecyl chain in ’s compound enhances hydrophobic interactions, making it suitable for surfactant applications .
Counterion Effects :
- Br⁻ vs. Cl⁻ : Bromide’s lower hydration energy compared to chloride may improve solubility in organic solvents, critical for surface modification processes.
Performance in Solid-Phase Extraction (SPE)
Target Compound :
- The methacryloyloxy group could enhance π-π interactions with aromatic analytes (e.g., pharmaceuticals or dyes), while the trimethoxysilyl group ensures stable silica bonding.
Biological Activity
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide, commonly referred to as DMOS, is a quaternary ammonium compound that exhibits significant biological activity, particularly in antimicrobial applications. Its unique structure, which includes both silane and quaternary ammonium functionalities, allows it to interact effectively with various biological systems. This article explores the biological activity of DMOS, focusing on its antimicrobial properties, potential applications, and relevant research findings.
- Molecular Formula : C₁₄H₃₀BrNO₅Si
- Molecular Weight : 400.38 g/mol
- CAS Number : 88172-66-1
- Structure : The compound features a dimethylammonium group, a trimethoxysilyl group, and an allyloxy moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₃₀BrNO₅Si |
| Molecular Weight | 400.38 g/mol |
| CAS Number | 88172-66-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
DMOS has been studied for its antimicrobial efficacy against a variety of pathogens. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis and death. The compound's silane component enhances its adhesion to surfaces and improves its antimicrobial effectiveness.
Case Studies
-
Surface Coating Disinfectants :
A study evaluated the effectiveness of surface-coating disinfectants similar to DMOS in reducing pathogen contamination on personal protective equipment (PPE). The results indicated that these disinfectants significantly lowered the titers of both influenza virus and Salmonella on treated surfaces over a period of seven days, demonstrating long-lasting antimicrobial effects . -
Application in Healthcare Settings :
Another investigation focused on the application of quaternary ammonium compounds like DMOS in healthcare environments. The study highlighted the importance of using such compounds to minimize infection risks in hospitals by effectively coating surfaces that are frequently contaminated .
The antimicrobial activity of DMOS can be attributed to several factors:
- Membrane Disruption : The quaternary ammonium structure interacts with negatively charged microbial membranes, causing structural damage.
- Surface Adhesion : The silane group facilitates strong adhesion to various surfaces, allowing for prolonged contact with pathogens.
- Physical Antimicrobial Effects : The nanostructures formed by such compounds can exert physical pressure on microbial cells, enhancing their bactericidal activity .
Comparative Efficacy
Research comparing DMOS with other disinfectants has shown that it possesses superior efficacy due to its dual-action mechanism—both chemical and physical interactions with pathogens. This makes it particularly effective in settings where persistent antimicrobial action is required.
Safety and Toxicology
While DMOS exhibits significant antimicrobial properties, safety assessments are crucial for its application in consumer products and healthcare settings. Preliminary evaluations suggest that it may cause skin irritation upon contact; however, further studies are needed to fully understand its toxicological profile .
Table 2: Safety Profile
| Endpoint | Hazard Level |
|---|---|
| Skin Irritation | Yes |
| Eye Irritation | Not Assessed |
| Acute Toxicity | Not Assessed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer : Synthesis of quaternary ammonium derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., pyridinium bromides) are synthesized via reflux in acetonitrile at 60°C for 0.25–3 hours, with reaction time dependent on substrate reactivity . Purity optimization requires post-synthesis recrystallization (e.g., using ethanol/water mixtures) and characterization via FT-IR (to confirm carbonyl and silyl ether groups) and multinuclear NMR (to resolve trimethoxysilyl protons at δ 3.5–3.7 ppm and allyloxy protons at δ 5.0–6.0 ppm). Melting point analysis (e.g., 216–252°C for similar compounds) can indicate purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the presence of reactive groups (e.g., trimethoxysilyl, allyloxy), avoid inhalation/contact with aerosols. Use fume hoods for synthesis, nitrile gloves (tested for chemical resistance), and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Thermal degradation may release toxic gases (e.g., HBr, CO), necessitating SCBA (self-contained breathing apparatus) during fire incidents .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s hydrolytic stability in aqueous vs. non-polar solvents?
- Methodological Answer : Conflicting stability data may arise from solvent-dependent hydrolysis kinetics. Design accelerated aging studies (e.g., 40–80°C, pH 3–9) with HPLC-MS monitoring to track degradation products (e.g., trimethoxy silanol). Compare half-lives (t₁/₂) in acetonitrile vs. water using Arrhenius plots. For example, silane-containing analogues degrade faster in polar solvents due to nucleophilic attack on the silyl group .
Q. What experimental frameworks are suitable for studying this compound’s environmental fate in soil-water systems?
- Methodological Answer : Adapt split-plot designs (e.g., randomized blocks with soil type as main plots and moisture levels as subplots) to assess sorption/desorption kinetics . Use LC-MS/MS to quantify parent compound and metabolites (e.g., demethylated products) in soil extracts. Measure log Kow (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation potential. Field studies should align with long-term ecological risk frameworks (e.g., Project INCHEMBIOL) to evaluate biotic/abiotic transformations .
Q. How can structural modifications enhance this compound’s efficacy as a cationic surfactant in membrane studies?
- Methodological Answer : Conduct QSAR (quantitative structure-activity relationship) studies by systematically varying the alkyl chain length (e.g., propyl vs. butyl) and substituents (e.g., methoxy vs. ethoxy). Test critical micelle concentration (CMC) via surface tension measurements. Compare membrane permeability using fluorescence assays (e.g., calcein leakage from liposomes). For example, trimethoxysilyl groups may improve silica surface adhesion, enhancing stability in hybrid lipid-silica membranes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for the allyloxy group?
- Methodological Answer : Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d6) or concentration-dependent aggregation. Replicate experiments under standardized conditions (e.g., 25°C, 500 MHz, 10 mg/mL in CDCl₃) and use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, allyloxy protons in DMSO may shift upfield due to hydrogen bonding, whereas CDCl₃ preserves native conformational states .
Experimental Design Tables
Key Notes
- Structural Specificity : Full chemical names retained per IUPAC guidelines.
- Advanced Techniques : QSAR, accelerated aging studies, and split-plot designs are emphasized for methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
